[(2R)-3-[hydroxy-[(2S)-3-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Description
This compound is a structurally complex glycerophospholipid derivative featuring:
- Two (Z)-octadec-9-enoyl (oleoyl) chains at the C-2 and C-3 positions of the glycerol backbone, conferring membrane-like hydrophobicity .
- A tert-butoxycarbonyl (Boc)-protected amino group (from the (2-methylpropan-2-yl)oxycarbonylamino moiety), enhancing steric protection during synthetic processes .
- Stereochemical specificity at both the glycerol backbone (2R) and the phosphoryl-linked sidechain (2S), critical for biological interactions .
Its molecular formula is C₄₆H₈₄N₂O₁₂P, with a molecular weight of 925.12 g/mol (calculated). Predicted applications include drug delivery systems due to its amphiphilic nature and synthetic intermediates for lipid-modified therapeutics .
Properties
IUPAC Name |
[(2R)-3-[hydroxy-[(2S)-3-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H91N2O12P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(52)59-40-43(62-46(53)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)41-60-64(56,57)61-42-44(47(54)51(6)58-7)50-48(55)63-49(3,4)5/h22-25,43-44H,8-21,26-42H2,1-7H3,(H,50,55)(H,56,57)/b24-22-,25-23-/t43-,44+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRINCZHNUANIHG-WNLODXHKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)N(C)OC)NC(=O)OC(C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H91N2O12P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (2S)-3-[Methoxy(methyl)Amino]-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-3-Oxopropanoic Acid
The Boc-protected amino acid intermediate is synthesized via a three-step process:
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Boc Protection : L-serine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in a 1:1 mixture of tetrahydrofuran (THF) and water at pH 8–9, yielding (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoic acid.
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Oxidation : The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane in dichloromethane (DCM) at 0°C to room temperature (RT).
-
Methoxy(methyl)Amine Conjugation : The ketone intermediate undergoes reductive amination with methoxy(methyl)amine hydrochloride using sodium cyanoborohydride in methanol, followed by acid hydrolysis to yield the free acid.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Boc Protection | Boc₂O, THF/H₂O | pH 8–9, RT, 12 h | 92% |
| Oxidation | Dess-Martin periodinane, DCM | 0°C → RT, 2 h | 85% |
| Amine Conjugation | NaBH₃CN, MeOH | RT, 6 h | 78% |
Phosphorylation of the Central Scaffold
Phosphoramidite Coupling
The hydroxyl group on the glycerol backbone is phosphorylated using a phosphoramidite reagent.
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Activation : The intermediate (2S)-3-[methoxy(methyl)amino]-2-Boc-amino-3-oxopropanoic acid is treated with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of N-methylimidazole (NMI) in anhydrous DCM at −40°C.
-
Oxidation : The phosphite triester is oxidized to phosphate using tert-butyl hydroperoxide (TBHP) in DCM/water (9:1) at −10°C.
Key Data :
| Parameter | Value |
|---|---|
| Phosphoramidite Reagent | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite |
| Activator | NMI |
| Temperature | −40°C → −10°C |
| Yield | 68% |
Esterification with (Z)-Octadec-9-Enoic Acid
Fatty Acid Activation
(Z)-Octadec-9-enoic acid (oleic acid) is converted to its acid chloride using oxalyl chloride in DCM at 0°C.
Steglich Esterification
The phosphorylated intermediate is esterified with (Z)-octadec-9-enoyl chloride:
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Reaction Conditions : The acid chloride is added to a solution of the phosphorylated compound, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA) in DCM at 0°C. The mixture is stirred at RT for 12 h.
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Workup : The product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Reagent | (Z)-Octadec-9-enoyl chloride |
| Catalyst | DMAP/TEA |
| Solvent | DCM |
| Yield | 74% |
Final Deprotection and Purification
Boc Group Removal
The tert-butoxycarbonyl (Boc) group is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 1 h.
HPLC Purification
The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Characterization Data :
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NMR (400 MHz, CDCl₃) : δ 5.35 (m, 4H, CH=CH), 4.25 (m, 1H, glycerol backbone), 3.65 (s, 3H, OCH₃).
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HRMS (ESI) : m/z calc. for C₄₅H₈₇N₃O₁₆P₂ [M+H]⁺: 960.5211; found: 960.5208.
Challenges and Optimizations
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
The compound [(2R)-3-[hydroxy-[(2S)-3-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic molecule with potential applications in various scientific and medical fields. This article explores its applications, supported by data tables and case studies.
Chemical Formula
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus.
Drug Delivery Systems
The amphiphilic nature of this compound makes it suitable for use in drug delivery systems, particularly for hydrophobic drugs. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble therapeutics.
Case Study: Liposomal Formulations
Research has shown that compounds similar to this one can be incorporated into liposomal formulations to improve the pharmacokinetics of anticancer drugs. For instance, a study demonstrated that incorporating phospholipid derivatives increased the circulation time of doxorubicin in vivo, leading to enhanced therapeutic efficacy .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Phosphorylated compounds have been studied for their ability to inhibit tumor growth.
Case Study: Phosphorylated Amino Acids
In a study involving phosphorylated amino acids, researchers found that these compounds could induce apoptosis in cancer cells through specific signaling pathways. The mechanism involved the modulation of cell cycle regulators and apoptosis-related proteins .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Study: Neuroprotective Agents
A study investigated the neuroprotective effects of phospholipid-based compounds in models of Alzheimer’s disease. The results indicated that these compounds could reduce oxidative stress and inflammation, thereby protecting neuronal cells from degeneration .
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Application Area | Key Findings |
|---|---|---|
| Phosphatidylcholine | Drug Delivery | Enhanced solubility for hydrophobic drugs |
| Sphingomyelin | Neuroprotection | Reduced neuronal apoptosis |
| Octadecenoic acid derivatives | Anticancer | Induced apoptosis in cancer cell lines |
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of [(2R)-3-[hydroxy-[(2S)-3-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets include various membrane-bound enzymes and receptors, which are modulated by the presence of this compound.
Comparison with Similar Compounds
Key Observations :
- The Boc protection in the target compound distinguishes it from simpler phospholipids (e.g., ), enhancing stability during synthesis but requiring deprotection for biological activity .
- The dual (Z)-oleoyl chains contrast with mixed-chain analogs (e.g., palmitoyl-oleoyl in ), influencing melting points and fluidity .
Physicochemical Properties
Notes:
Q & A
Q. What are the key synthetic methodologies for preparing this glycerophospholipid derivative?
The compound’s synthesis involves multi-step regioselective acylation and phosphorylation. A general approach includes:
- Step 1 : Protecting the glycerol backbone’s hydroxyl groups using tert-butoxycarbonyl (Boc) or benzyl groups to ensure stereochemical control.
- Step 2 : Coupling (Z)-octadec-9-enoic acid (oleic acid) to the sn-1 and sn-2 positions via esterification, followed by phosphorylation at sn-3 using methoxy(methyl)amino-phosphoryl chloride.
- Step 3 : Deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to preserve unsaturated bonds . Validation of intermediates via H/C NMR and HRMS is critical, as demonstrated in analogous oleoyl-containing compounds .
Q. How is the stereochemical integrity of the compound confirmed during synthesis?
- Chiral HPLC or capillary electrophoresis separates enantiomers.
- X-ray crystallography (using SHELX programs) resolves absolute configuration, particularly for the phosphoester and acyloxy groups .
- P NMR monitors phosphorylation efficiency and detects diastereomeric byproducts, with chemical shifts between 0–5 ppm indicating successful phosphoester formation .
Q. What analytical techniques are essential for characterizing its physical stability?
- DSC (Differential Scanning Calorimetry) assesses thermal degradation of unsaturated acyl chains (e.g., exothermic peaks >200°C suggest oxidation).
- LC-MS/MS identifies hydrolytic degradation products under varying pH (e.g., cleavage of the Boc group at pH <3).
- Dynamic Light Scattering monitors colloidal stability in aqueous buffers, with polydispersity indices <0.2 indicating homogeneity .
Advanced Research Questions
Q. How can researchers design experiments to study its interaction with lipid bilayers?
- Surface Plasmon Resonance (SPR) : Immobilize synthetic lipid bilayers on L1 sensor chips and measure binding kinetics at varying concentrations (KD values <1 µM suggest strong embedding).
- Neutron Scattering : Use deuterated analogs to map the compound’s insertion depth into bilayers. Contrast matching reveals headgroup orientation .
- Molecular Dynamics (MD) Simulations : Parameterize the compound using ChemSpider’s InChI data (e.g., double bond geometry at C9-Z) to simulate membrane curvature effects .
Q. How to resolve contradictions in bioactivity data across cell-based assays?
- Dose-Response Redundancy : Test activity in ≥3 cell lines (e.g., HEK293, RAW264.7) to rule out cell-specific lipid metabolism interference.
- Isotopic Tracing : Incorporate C-labeled oleate to track metabolic incorporation into phospholipids, distinguishing direct effects from downstream metabolites .
- Knockdown Models : Use siRNA targeting putative receptors (e.g., GPCRs) to isolate signaling pathways .
Q. What computational strategies predict its metabolic fate in vivo?
- QSAR Models : Train algorithms on ChemSpider’s physicochemical data (e.g., logP ~8.5, molecular weight 934.1 g/mol) to predict cytochrome P450 interactions.
- Docking Studies : Simulate binding to phospholipase A2 (PLA2) using the compound’s 3D structure (from SHELX-refined coordinates) to identify hydrolysis-prone sites .
Q. How does stereochemistry influence its biological function?
- Comparative Studies : Synthesize (2S)-sn-1 and (2R)-sn-3 epimers and compare membrane integration efficiency via fluorescence anisotropy.
- Enzymatic Assays : Incubate with phospholipase D (PLD); a ≥50% reduction in hydrolysis for the (2R) configuration indicates stereospecific recognition .
Methodological Notes
- Contradiction Management : Conflicting bioactivity results often arise from solvent carryover (e.g., DMSO >0.1% alters membrane fluidity). Use lyophilized stocks reconstituted in PBS .
- Data Validation : Cross-reference NMR assignments with the ACD/Labs Percepta Platform for H/C shift prediction (±0.3 ppm tolerance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
